molecular formula C11H17N3O4S B5556568 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide

Cat. No. B5556568
M. Wt: 287.34 g/mol
InChI Key: JZWPZVDJDGSYFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multiple steps, starting with the reaction of specific sulfonyl chlorides with ethyl piperidine-4-carboxylate or similar compounds, leading to the formation of a variety of sulfonamide derivatives with potential biological activities (Khalid et al., 2014).

Molecular Structure Analysis

X-ray diffraction studies and spectroscopic techniques such as IR, 1H-NMR, and EI-MS spectra are commonly used to characterize the molecular structure of synthesized compounds, confirming their expected structures and providing insights into their molecular conformations (Naveen et al., 2015).

Chemical Reactions and Properties

Compounds similar to "1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide" have been explored for their reactivity and chemical properties, including their potential as inhibitors for specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their relevance in the development of therapeutic agents (Khalid et al., 2014).

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Study of Related Compounds : Research has explored the synthesis of N-substituted derivatives of compounds related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide. These derivatives have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Potential

  • Synthesis and Evaluation as Anticancer Agents : Another study investigated the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, and evaluated them as potential anticancer agents. Certain compounds showed strong anticancer activity, indicating the potential of related structures in cancer treatment (Rehman et al., 2018).

Acetylcholinesterase Inhibition

  • Anti-Acetylcholinesterase Activity : Compounds similar to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promise as inhibitors, suggesting potential applications in treating conditions like Alzheimer’s disease (Khalid et al., 2014).

Applications in Li-ion Batteries

  • Use in Li-ion Batteries : A study on 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound structurally related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, demonstrated its application as a co-solvent in Li-ion batteries. This indicates the potential of similar compounds in enhancing the performance of battery electrolytes (Kim et al., 2013).

Radioligand for Acetylcholinesterase

  • Radioligand for AChE Imaging : Compounds with structural similarities to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide have been explored as radioligands for in vivo imaging of acetylcholinesterase, a key enzyme in the cholinergic system (Brown-Proctor et al., 1999).

Antioxidant and Anticholinesterase Activities

  • Antioxidant and Anticholinesterase Properties : Research on sulfonyl hydrazones with piperidine rings, structurally related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, has highlighted their significance in medicinal chemistry. These compounds have been evaluated for antioxidant capacity and anticholinesterase activity, showing promising results (Karaman et al., 2016).

Cyclin-Dependent Kinase Inhibition

  • Cyclin-Dependent Kinase Inhibitors : A study investigated the use of beta-piperidinoethylsulfides, related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, as inhibitors of cyclin-dependent kinase CDK2, an enzyme important in cell cycle regulation. This suggests potential applications in cancer therapy (Griffin et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds with similar structures are used as inhibitors for various enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential therapeutic uses, and detailed physical and chemical properties .

properties

IUPAC Name

1-ethylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-2-19(16,17)14-6-3-9(4-7-14)11(15)12-10-5-8-18-13-10/h5,8-9H,2-4,6-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWPZVDJDGSYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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